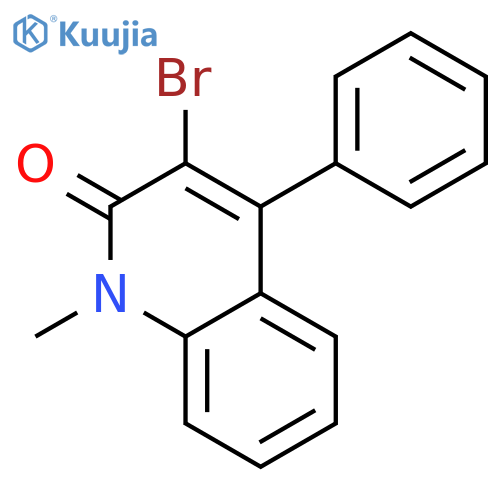

Cas no 852203-12-4 (3-bromo-1-methyl-4-phenylquinolin-2-one)

3-bromo-1-methyl-4-phenylquinolin-2-one 化学的及び物理的性質

名前と識別子

-

- 3-bromo-1-methyl-4-phenylquinolin-2-one

- 3-bromo-1-methyl-4-phenylquinolin-2(1H)-one

- 3-Bromo-1-methyl-4-phenyl-1H-2-quinolinone

- SB72936

- 852203-12-4

- DB-315145

- SCHEMBL19924998

- DTXSID20679434

-

- MDL: MFCD11501235

- インチ: InChI=1S/C16H12BrNO/c1-18-13-10-6-5-9-12(13)14(15(17)16(18)19)11-7-3-2-4-8-11/h2-10H,1H3

- InChIKey: RZAQUJMLIPTORZ-UHFFFAOYSA-N

- ほほえんだ: CN1C2=CC=CC=C2C(=C(C1=O)Br)C3=CC=CC=C3

計算された属性

- せいみつぶんしりょう: 313.01000

- どういたいしつりょう: 313.01

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 19

- 回転可能化学結合数: 1

- 複雑さ: 398

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.3A^2

- 疎水性パラメータ計算基準値(XlogP): 3.6

じっけんとくせい

- PSA: 22.00000

- LogP: 3.96800

3-bromo-1-methyl-4-phenylquinolin-2-one セキュリティ情報

3-bromo-1-methyl-4-phenylquinolin-2-one 税関データ

- 税関コード:2933790090

- 税関データ:

中国税関コード:

2933790090概要:

2933790090その他のラクタム。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:9.0% 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933790090。その他のラクタム。付加価値税:17.0%税金還付率:9.0%最恵国関税:9.0%. General tariff:20.0%

3-bromo-1-methyl-4-phenylquinolin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM223290-1g |

3-Bromo-1-methyl-4-phenyl-1H-2-quinolinone |

852203-12-4 | 95% | 1g |

$753 | 2023-01-02 | |

| Chemenu | CM223290-1g |

3-Bromo-1-methyl-4-phenyl-1H-2-quinolinone |

852203-12-4 | 95% | 1g |

$712 | 2021-08-04 |

3-bromo-1-methyl-4-phenylquinolin-2-one 関連文献

-

Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

-

Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188

-

5. Book reviews

-

Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638

-

M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082

-

Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

3-bromo-1-methyl-4-phenylquinolin-2-oneに関する追加情報

Comprehensive Overview of 3-Bromo-1-methyl-4-phenylquinolin-2-one (CAS No. 852203-12-4): Properties, Applications, and Research Insights

The compound 3-bromo-1-methyl-4-phenylquinolin-2-one (CAS No. 852203-12-4) is a highly specialized heterocyclic molecule that has garnered significant attention in pharmaceutical and materials science research. As a derivative of quinolin-2-one, this brominated and phenyl-substituted structure exhibits unique electronic and steric properties, making it a valuable intermediate in organic synthesis. Researchers are particularly interested in its potential as a pharmacophore for drug discovery, given the prevalence of quinoline-based compounds in FDA-approved therapeutics.

Recent trends in AI-driven drug discovery and high-throughput screening have highlighted the importance of functionalized quinolones like 3-bromo-1-methyl-4-phenylquinolin-2-one. Computational chemistry studies suggest its electron-deficient aromatic system may enhance binding affinity to biological targets, particularly in kinase inhibition and GPCR modulation – two of the most searched topics in medicinal chemistry forums. The bromo substituent at the 3-position offers versatile reactivity for cross-coupling reactions, a feature frequently explored in Pd-catalyzed transformations.

From a materials science perspective, the extended π-conjugation in 3-bromo-1-methyl-4-phenylquinolin-2-one has sparked interest in organic electronics applications. Its thermal stability (verified by TGA analysis) and tunable luminescence properties align with current industry demands for OLED materials and molecular sensors. Patent literature reveals growing utilization in photovoltaic materials, where its electron-transport characteristics may improve device efficiency – a hot topic in renewable energy research.

Synthetic methodologies for 852203-12-4 typically involve cyclocondensation reactions of appropriately functionalized aniline precursors, followed by regioselective bromination. Advanced purification techniques like preparative HPLC ensure >98% purity for research applications. Analytical data (1H/13C NMR, HRMS) confirms the molecular structure, with characteristic signals for the methyl group (δ 2.4 ppm) and quinolone carbonyl (δ 176 ppm).

Environmental and green chemistry considerations have prompted investigations into catalyst-free synthesis routes for this compound. Recent publications describe microwave-assisted protocols that reduce reaction times and improve atom economy – addressing common search queries about sustainable chemical production. The compound's biodegradation profile remains an active area of study, particularly regarding persistence in aquatic systems.

In biochemical studies, 3-bromo-1-methyl-4-phenylquinolin-2-one demonstrates moderate blood-brain barrier permeability in PAMPA assays, suggesting potential CNS drug development applications. Its structure-activity relationships (SAR) are frequently compared to analogous fluoroquinolone antibiotics in medicinal chemistry databases, though distinct mechanisms emerge due to the phenyl substitution pattern.

The commercial availability of CAS 852203-12-4 from specialty chemical suppliers has enabled rapid exploration of its properties. Current pricing trends reflect growing demand from contract research organizations (CROs) engaged in fragment-based drug design. Storage recommendations emphasize protection from photo-degradation, with optimal stability observed under argon atmosphere at -20°C.

Emerging applications in bioorthogonal chemistry leverage the compound's halogenated scaffold for click chemistry modifications. This aligns with industry interest in proteolysis-targeting chimeras (PROTACs), where 3-bromo-1-methyl-4-phenylquinolin-2-one serves as a versatile warhead component. Such developments respond to frequent searches about targeted protein degradation technologies.

Quality control protocols for 852203-12-4 typically include HPLC-UV purity analysis, residual solvent testing, and elemental analysis. Regulatory documentation available for research-grade material includes certificates of analysis (CoA) and material safety data sheets (MSDS), addressing common procurement queries from academic laboratories and industrial R&D teams.

Future research directions may explore the compound's utility in metal-organic frameworks (MOFs) or as a ligand precursor in coordination chemistry. Its structure-property relationships continue to be modeled using density functional theory (DFT) calculations, a technique frequently searched in conjunction with computational chemistry tutorials. The intersection of machine learning and molecular design promises to uncover novel applications for this versatile heterocyclic building block.

852203-12-4 (3-bromo-1-methyl-4-phenylquinolin-2-one) 関連製品

- 899956-02-6(N-(2-{(2-chlorophenyl)methylsulfamoyl}ethyl)benzamide)

- 67567-42-4((5-methoxy-2-nitrophenyl)methanamine)

- 2171740-88-6(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(3-methoxypiperidin-1-yl)-5-oxopentanoic acid)

- 1807132-37-1(2-(Difluoromethyl)-4-hydroxy-6-methylpyridine-3-acetonitrile)

- 2639432-60-1(tert-butyl 6-chloro-2-(pyridin-3-yl)aminopyridine-3-carboxylate)

- 2639433-77-3(4-{(benzyloxy)carbonyl(decyl)amino}butanoic acid)

- 1036379-05-1(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,8-Naphthyridine)

- 4696-76-8(Bekanamycin)

- 125068-54-4(3(2H)-Pyridazinone,4,5-dihydro-5-methyl-6-[4-[(2-methyl-3-oxo-1-cyclopenten-1-yl)amino]phenyl]-)

- 954224-21-6(3-[(4-fluorophenoxy)methyl]azetidine)